molecular formula C15H12N2 B6748539 N-phenylisoquinolin-4-amine

N-phenylisoquinolin-4-amine

Cat. No.: B6748539
M. Wt: 220.27 g/mol
InChI Key: IDDCQOGLAJMKFJ-UHFFFAOYSA-N
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Description

N-Phenylisoquinolin-4-amine is a heterocyclic compound characterized by an isoquinoline core substituted with a phenyl group at the 4-position via an amine linkage. These compounds are synthesized through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under microwave-assisted conditions, often employing palladium catalysts and aryl boronic acids or esters . Such methods yield high-purity products with modular substitution patterns, enabling fine-tuning of physicochemical and biological properties .

These derivatives exhibit diverse pharmacological activities, including antimalarial, antibacterial, and kinase inhibitory effects, depending on substituent groups. For example, electron-withdrawing substituents (e.g., halogens) enhance metabolic stability, while hydrophilic groups (e.g., piperazine) improve solubility .

Properties

IUPAC Name

N-phenylisoquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDCQOGLAJMKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-acylphenylacetonitriles with amines under microwave irradiation conditions. This method offers high selectivity, short reaction times, and does not require a catalyst . Another method involves the reaction of primary aryl amines with 1,3-diketones or β-keto-aldehydes under acidic conditions, followed by cyclodehydration to afford the isoquinoline structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are preferred to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-phenylisoquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-phenylisoquinolin-4-amine analogs with other quinoline- and isoquinoline-based derivatives, focusing on structural features, synthesis, and biological activities.

4-Anilinoquinolines

Key Examples :

  • Compound 30 (N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-(4-methylpiperazin-1-yl)-1,2,5-thiadiazol-3-yl)quinolin-4-amine): Features a thiadiazole substituent at the 7-position and a fluorobenzyloxy group at the 4-position. Synthesized via microwave-assisted Suzuki coupling (51% yield), this compound demonstrates potent antimalarial activity against Plasmodium falciparum due to its electron-deficient aromatic system and hydrogen-bonding capacity .
  • Compound 7 (N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine): Exhibits antibacterial activity (61.5% yield) attributed to the methoxy and benzyloxy groups, which enhance membrane permeability and target binding .

Comparison :

  • Structural Differences : Compound 30 incorporates a thiadiazole ring, while Compound 7 uses methoxy/benzyloxy groups.
  • Bioactivity : Thiadiazole derivatives target parasitic enzymes, whereas benzyloxy/methoxy analogs disrupt bacterial membranes .
4-Anilinoquinazolines

Key Example :

  • 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amine Derivatives: These compounds, such as those in , replace the isoquinoline core with a quinazoline system. The morpholine group enhances solubility and kinase inhibitory activity (e.g., EGFR inhibition) through hydrogen bonding with ATP-binding pockets .

Comparison :

  • Core Structure: Quinazoline lacks the fused benzene ring of isoquinoline, reducing planarity and altering binding modes.
  • Activity: Quinazolines are more selective for tyrosine kinases, whereas 4-anilinoquinolines target broader enzyme families .
Nitroquinolines

Key Example :

  • NQ20 (7-(Benzyloxy)-N-(4-ethoxyphenyl)-6-methoxy-3-nitroquinolin-4-amine): The nitro group at the 3-position increases electrophilicity, enabling covalent interactions with biological targets.

Comparison :

  • Reactivity: Nitro groups introduce redox-active moieties absent in non-nitrated analogs like Compound 30.
  • Applications: Nitroquinolines are explored for cytotoxic effects, whereas halogenated derivatives prioritize antiparasitic activity .

Data Table: Key Analog Comparison

Compound Name Core Structure Key Substituents Synthesis Yield Bioactivity Reference ID
Compound 30 Quinoline Thiadiazole, fluorobenzyloxy 51% Antimalarial
Compound 7 Quinoline Methoxy, benzyloxy 61.5% Antibacterial
NQ20 Nitroquinoline Nitro, benzyloxy, ethoxyphenyl 93% Anticancer
2-(Morpholinyl)quinazolin-4-amine Quinazoline Morpholine, phenyl Not reported Kinase inhibition

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